(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride
Description
(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a substituted phenyl ring bearing a cyano group at the para position and two methyl groups at the ortho positions. The methanesulfonyl chloride functional group (-SO₂Cl) attached to the benzyl carbon makes it a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, or other functionalized aromatic compounds.
Properties
IUPAC Name |
(4-cyano-2,6-dimethylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-7-3-9(5-12)4-8(2)10(7)6-15(11,13)14/h3-4H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEQVBQHJHRKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CS(=O)(=O)Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyano-2,6-dimethylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Amines: Formed by the reduction of the cyano group.
Carboxylic Acids: Formed by the oxidation of the methyl groups.
Scientific Research Applications
Antimicrobial and Anticancer Activity
Research indicates that (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride exhibits significant biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest this compound may induce cytotoxic effects against cancer cell lines. Mechanisms of action may involve apoptosis induction and enzyme inhibition relevant to cancer metabolism .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic is crucial for drug design, particularly in targeting metabolic disorders and cancer .
Organic Synthesis
(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride serves as a valuable reagent in organic synthesis. It can be utilized in the preparation of various sulfonamide derivatives through mesylation reactions, which are fundamental in creating more complex organic molecules .
Comparative Analysis with Analogous Compounds
A comparative study of structurally similar compounds reveals how variations in substituents can lead to significant differences in biological activity and chemical reactivity. For instance:
| Compound Name | Structure Features | Unique Properties/Activities |
|---|---|---|
| 4-Amino-2,6-dimethylphenylmethanesulfonamide | Amino group instead of cyano | Enhanced solubility and potential for different biological activity |
| 4-Cyanobenzenesulfonamide | Lacks methyl groups on the phenyl ring | Different reactivity and potentially lower lipophilicity |
| 4-Cyano-N,N-dimethylbenzenesulfonamide | Dimethyl substitution on nitrogen | May exhibit different pharmacokinetic profiles |
This table illustrates the diversity of potential applications based on structural modifications .
Synthesis and Evaluation of Anticancer Agents
In a recent study, derivatives of (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride were synthesized and evaluated for their anticancer properties. The study involved multiple reaction steps leading to the creation of hybrid molecules that showed promising cytotoxic activities against various cancer cell lines including HCT-116, MCF-7, and HeLa .
The findings highlight the compound's potential as a scaffold for developing new anticancer therapies through systematic modifications aimed at improving efficacy and selectivity.
Mechanism of Action
The mechanism of action of (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The cyano group can also participate in reactions, such as reduction to form amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table compares (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride with two structurally related sulfonyl chlorides and bromides, based on evidence from the provided sources:
Reactivity and Functional Group Influence
Electron-Withdrawing Effects: The cyano group in the target compound enhances the electrophilicity of the sulfonyl chloride group compared to the methylsulfonyl or chloro substituents in analogues. This may increase its reactivity in nucleophilic substitution reactions, such as with amines to form sulfonamides. In contrast, (2-Chlorophenyl)methanesulfonyl chloride () relies on the electron-withdrawing chloro group to activate the sulfonyl chloride, though steric hindrance from the ortho substituents may reduce reactivity compared to the para-substituted cyano analogue.
This contrasts with 4-methylsulfonylbenzyl bromide (), where the para-substituted methylsulfonyl group imposes less steric resistance.
Thermal Stability: While melting point data for the target compound are unavailable, 4-methylsulfonylbenzyl bromide (mp 82–86°C, ) suggests that bulky substituents may stabilize the crystalline lattice. The target compound’s cyano group could further elevate melting points due to polar interactions.
Industrial and Market Considerations
- Production Trends :
highlights that (2-Chlorophenyl)methanesulfonyl chloride has seen steady production growth (2020–2025), driven by demand in agrochemicals. By analogy, the target compound’s niche applications (e.g., specialty pharmaceuticals) may limit its market scale but increase its value in high-purity syntheses. - Cost Drivers: The cyano and dimethyl substituents in the target compound likely increase raw material costs compared to simpler analogues like (2-Chlorophenyl)methanesulfonyl chloride, where bulk production reduces expenses .
Biological Activity
(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride
- CAS Number : 2126178-21-8
- Molecular Formula : C10H10ClN O2S
- Molecular Weight : 239.71 g/mol
The biological activity of (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active compounds. It is hypothesized that this compound may interact with various biological targets, including enzymes and receptors, altering their activity and potentially leading to therapeutic effects.
Biological Activity
- Anticancer Activity : Preliminary studies indicate that compounds containing the sulfonyl chloride moiety exhibit significant anticancer properties. For instance, derivatives of sulfonyl chlorides have been shown to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Research suggests that (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride may possess anti-inflammatory properties. This is supported by its ability to modulate inflammatory pathways and reduce cytokine production in vitro.
- Antimicrobial Properties : Some derivatives of sulfonyl chlorides have demonstrated antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Table: Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay (HeLa Cells) | 5.0 | |
| Anti-inflammatory | Cytokine Release Inhibition | 10.0 | |
| Antimicrobial | Disk Diffusion Method | 15.0 |
Case Studies
-
Case Study on Anticancer Activity :
A study explored the effects of (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride on HeLa cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 5 µM, suggesting potent anticancer activity. -
Case Study on Anti-inflammatory Effects :
In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent. -
Case Study on Antimicrobial Properties :
The antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
